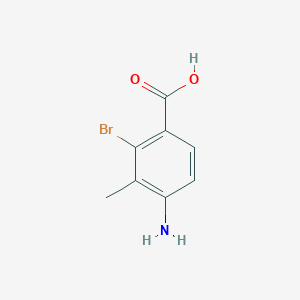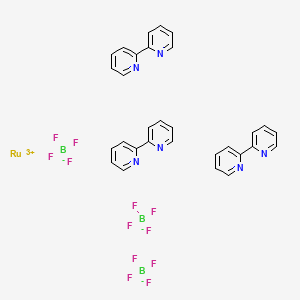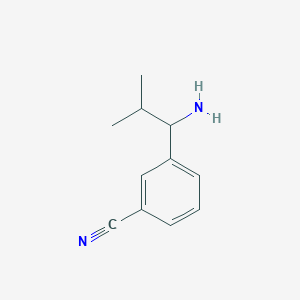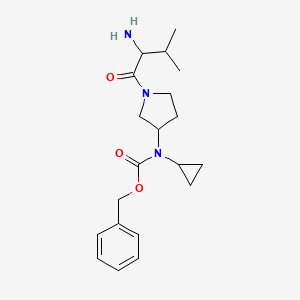![molecular formula C25H22N4O4S2 B14793777 N-(1-(2-Methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide](/img/structure/B14793777.png)
N-(1-(2-Methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(2-Methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-Methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives, thiophene carboxylic acids, and tosyl chloride. The reaction conditions usually require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are commonly employed to isolate the desired compound.
化学反应分析
Types of Reactions
N-(1-(2-Methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce the corresponding amines or alcohols.
科学研究应用
N-(1-(2-Methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of N-(1-(2-Methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
- N-(3-Cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl)acetamide
- N-(1-Benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-2-chlorobenzamide
- 1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea
Uniqueness
N-(1-(2-Methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide is unique due to its specific structural features, such as the presence of the tosyl group and the thiophene moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C25H22N4O4S2 |
|---|---|
分子量 |
506.6 g/mol |
IUPAC 名称 |
N-[1-(2-methoxyethyl)-3-(4-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C25H22N4O4S2/c1-16-9-11-17(12-10-16)35(31,32)22-21-23(27-19-7-4-3-6-18(19)26-21)29(13-14-33-2)24(22)28-25(30)20-8-5-15-34-20/h3-12,15H,13-14H2,1-2H3,(H,28,30) |
InChI 键 |
DFMQKXODCZIFPD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCOC)NC(=O)C5=CC=CS5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene](/img/structure/B14793702.png)
![3-Bromo-8-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one](/img/structure/B14793707.png)
![acetic acid;7-[[2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14793708.png)
![[2-[3,4-bis(14-methylpentadecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(14-methylpentadecanoyloxy)ethyl] 14-methylpentadecanoate](/img/structure/B14793710.png)
![[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl benzoate](/img/structure/B14793718.png)
![[(26R)-5,12-dihydroxy-6,6'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate](/img/structure/B14793725.png)
![(1S,4R,8R,10R,13S,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14793733.png)
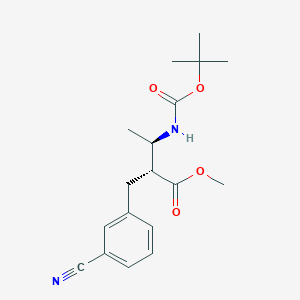
![3-[10,15,20-tris(3-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,19,20,21,22,23,24-docosahydroporphyrin-5-yl]phenol](/img/structure/B14793747.png)
![(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14793751.png)
